molecular formula C20H17N3O4 B1664879 9-Aminocamptothecin CAS No. 91421-43-1

9-Aminocamptothecin

Cat. No. B1664879
CAS RN: 91421-43-1
M. Wt: 363.4 g/mol
InChI Key: FUXVKZWTXQUGMW-FQEVSTJZSA-N
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Description

9-Aminocamptothecin (9-AC) is a pyranoindolizinoquinoline . It is a topoisomerase I-targeting agent first synthesized by Wani and Wall in 1986 . It has been used in trials studying the treatment of Lymphoma, Gastric Cancer, Ovarian Cancer, Esophageal Cancer, and Ovarian Neoplasms, among others .


Molecular Structure Analysis

The molecular formula of 9-AC is C20H17N3O4 . Its molecular weight is 363.4 g/mol . The IUPAC name is (19S)-8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione .


Chemical Reactions Analysis

The basicity of quinoline nitrogen of 9-AC was found to decrease with increasing temperature due to a positive enthalpy of deprotonation of 10.36 kJ mol−1 . Equilibrium hydrolysis studies revealed the hydrolytic susceptibility of 9-AC with only 14% of active lactone species remaining at physiological pH 7.4 .


Physical And Chemical Properties Analysis

The pKa of 9-AC was determined to be 2.43 at 37°C . The equilibrium solubility as well as the intrinsic solubility of the drug was found to increase with increasing temperature and decreasing pH . The intrinsic partition coefficient log P of the free base, 9AC–lactone, was estimated to be 1.28 .

Future Directions

9-AC is currently undergoing phase I and early phase II evaluation . The estimated pKa and log P values of 9-AC, combined with its increased solubility at lower pH, are features that can be utilized to develop novel drug delivery systems to optimize the antitumor activity of 9-AC .

properties

IUPAC Name

(19S)-8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXVKZWTXQUGMW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873202
Record name 9-Aminocamptothecin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Aminocamptothecin

CAS RN

91421-43-1
Record name 9-Aminocamptothecin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Amino-20(S)-camptothecin
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Record name 9-aminocamptothecin
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Record name 91421-43-1
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Record name 9-Aminocamptothecin
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Record name 9-AMINOCAMPTOTHECIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,010
Citations
ML Li, L Horn, PS Firby, MJ Moore - Clinical cancer research, 2001 - AACR
The camptothecins are a group of anticancer agents with a unique mechanism of action: poisoning of eukaryotic DNA topoisomerase I. 9-aminocamptothecin (9-AC), a potent water-…
Number of citations: 11 aacrjournals.org
CH Takimoto, R Thomas - Annals of the New York Academy of …, 2000 - Wiley Online Library
9‐Aminocamptothecin (9‐AC) is a topoisomerase I‐targeting agent first synthesized by Wani and Wall in 1986. Because of its potent in vitro effects and promising preclinical activity in …
Number of citations: 35 nyaspubs.onlinelibrary.wiley.com
SA Grossman, F Hochberg, J Fisher, TL Chen… - Cancer chemotherapy …, 1998 - Springer
… As existing chemotherapeutic agents are of limited benefit, clinical trials are underway to screen new drugs, such as 9-aminocamptothecin (9-AC), for activity in high grade astrocytomas…
Number of citations: 99 link.springer.com
SM Blaney, C Takimoto, DJ Murry, N Kuttesch… - Cancer chemotherapy …, 1998 - Springer
Purpose: The plasma and cerebrospinal fluid (CSF) pharmacokinetics of the camptothecin analogs, 9-aminocamptothecin (9-AC) and irinotecan, were studied in a nonhuman primate …
Number of citations: 81 link.springer.com
S Mani, L Iyer, L Janisch, X Wang, GF Fleming… - Cancer chemotherapy …, 1998 - Springer
Purpose: 9-Aminocamptothecin (9-AC) is a topoisomerase I inhibitor with high antitumor activity but poor solubility in conventional vehicles. The purpose of this study was to evaluate …
Number of citations: 32 link.springer.com
ZM Prijovich, YL Leu, SR Roffler - Biochemical pharmacology, 2003 - Elsevier
… 9-Aminocamptothecin glucuronide (9ACG) is a new water-soluble prodrug of 9-aminocamptothecin (9AC) that is a substrate for β-glucuronidase and displays potent antitumor activity …
Number of citations: 27 www.sciencedirect.com
SQ Gao, ZR Lu, B Petri, P Kopečková… - Journal of controlled …, 2006 - Elsevier
N-(2-Hydroxypropyl)methacrylamide (HPMA) copolymer–9-aminocamptothecin (9-AC) conjugate for oral colon-specific drug delivery was designed, synthesized, and characterized. …
Number of citations: 81 www.sciencedirect.com
H Minami, TE Lad, MK Nicholas, EE Vokes… - Clinical cancer …, 1999 - AACR
A novel derivative of camptothecin, 9-aminocamptothecin (9-AC), is currently under Phase II evaluation in various cancers. Exceptionally mild toxicities were observed in patients with …
Number of citations: 16 aacrjournals.org
WC Zamboni, RK Ramanathan, HL McLeod… - Investigational new …, 2006 - Springer
Purpose: The source of the pharmacokinetic variability of 9-nitrocamptothecin (9NC) and its 9-aminocamptothecin (9AC) metabolite is unknown. ATP-binding cassette (ABC) …
Number of citations: 58 link.springer.com
PL de Souza, MR Cooper, AR Imondi… - Clinical cancer research …, 1997 - AACR
9-Aminocamptothecin (9-AC) is a topoisomerase I inhibitor currently being developed as an antineoplastic agent. The aim of these preclinical studies was to assess the activity of 9-AC …
Number of citations: 27 aacrjournals.org

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